Naproxcinod
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
structure given in first source
a nitric oxide-releasing NSAID derivative
a nitric-oxide releasing derivative of naproxen
See also: Naproxen (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167523 | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163133-43-5 | |
| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxcinod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxcinod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXCINOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naproxcinod: A Technical Whitepaper on its Nitric Oxide-Donating Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naproxcinod (formerly AZD3582 or HCT-3012) is a first-in-class Cyclooxygenase-Inhibiting Nitric Oxide-Donating (CINOD) drug developed to provide the analgesic and anti-inflammatory efficacy of a traditional nonsteroidal anti-inflammatory drug (NSAID) with an improved safety profile.[1][2] It is a chemical entity that covalently links naproxen, a non-selective COX inhibitor, to a nitric oxide (NO)-releasing moiety via an ester linkage.[3] Upon oral administration and absorption, this compound is metabolized, releasing both naproxen and nitric oxide.[1][4] This dual mechanism of action is intended to maintain the anti-inflammatory benefits of naproxen while mitigating the characteristic gastrointestinal and cardiovascular side effects associated with NSAIDs, primarily through the vasodilatory and cytoprotective effects of nitric oxide.[3][5] This document provides a detailed technical overview of this compound's core nitric oxide-donating properties, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: A Dual Pathway Approach
This compound is designed as a prodrug that, once metabolized, exerts its effects through two distinct but complementary pharmacological pathways.[6]
-
Cyclooxygenase (COX) Inhibition: The naproxen component acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][7]
-
Nitric Oxide (NO) Donation: The nitroxybutyl ester moiety releases nitric oxide.[1] NO plays a crucial role in various physiological processes that can counteract the adverse effects of COX inhibition.[1] These include vasodilation, inhibition of platelet aggregation, and maintenance of gastrointestinal mucosal integrity.[1][3][8]
The cleavage of this compound by esterase enzymes releases naproxen and the NO-donating moiety, allowing for their separate but concurrent actions.[7]
The Nitric Oxide/cGMP Signaling Pathway
The cardiovascular and gastrointestinal benefits of this compound are primarily mediated through the canonical nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[4][9]
-
Activation of Soluble Guanylyl Cyclase (sGC): Released NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylyl cyclase (sGC).[9][10]
-
Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[9][10]
-
Downstream Effects: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9] This cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and other protective cellular responses.[4][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 4. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator this compound in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 5. Cyclooxygenase-inhibiting nitric oxide donators for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H21NO6 | CID 9884642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cox inhibitors stage a comeback | News | Chemistry World [chemistryworld.com]
- 8. This compound: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
An In-depth Technical Guide on the Cyclooxygenase Inhibition Pathway of Naproxcinod
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naproxcinod is a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug, developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating their associated gastrointestinal and cardiovascular side effects. This technical guide delineates the core mechanism of this compound's action, focusing on its cyclooxygenase (COX) inhibition pathway. Upon administration, this compound is rapidly metabolized into its active components: naproxen and a nitric oxide (NO)-donating moiety.[1][2] The naproxen metabolite is responsible for the inhibition of both COX-1 and COX-2 enzymes, while the NO moiety engages a separate signaling pathway to exert beneficial effects on the vasculature and gastrointestinal mucosa.[1][2] This dual pathway positions this compound as a compound with a potentially improved safety profile compared to its parent drug, naproxen.
The Dual Mechanism of Action of this compound
This compound's pharmacological activity is characterized by two distinct and complementary pathways:
-
Cyclooxygenase (COX) Inhibition by Naproxen: As a prodrug, this compound releases naproxen, a potent non-selective inhibitor of COX enzymes.[3] Naproxen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
Nitric Oxide (NO) Donation: The second component of this compound is a nitric oxide-donating molecule.[1] NO plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and maintenance of gastrointestinal mucosal integrity.[1] This pathway is intended to counteract the detrimental effects of COX inhibition, such as increased blood pressure and gastric damage.
This document will focus primarily on the cyclooxygenase inhibition pathway mediated by the naproxen metabolite of this compound.
Quantitative Analysis of COX Inhibition
The inhibitory potency of naproxen, the active metabolite of this compound, against COX-1 and COX-2 has been quantified using various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
A study utilizing an ex vivo human whole blood assay provided the following IC50 values for naproxen. This assay is considered highly relevant to the in vivo situation as it accounts for plasma protein binding and cellular interactions.[5]
| Analyte | Target Enzyme | Assay Type | IC50 (µmol/L) | Reference |
| Naproxen | COX-1 | Ex vivo human whole blood | 35.48 | [5] |
| Naproxen | COX-2 | Ex vivo human whole blood | 64.62 | [5] |
These values indicate that naproxen is a non-selective COX inhibitor, with a slightly higher potency for COX-1 over COX-2.
Signaling Pathways
Cyclooxygenase Inhibition Pathway
The primary mechanism of action for the naproxen metabolite of this compound is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. This inhibition disrupts the synthesis of prostaglandins from arachidonic acid.
Nitric Oxide (NO) Signaling Pathway
The nitric oxide released from this compound activates a distinct signaling cascade that leads to vasodilation and other protective effects.
Experimental Protocols
Ex vivo Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot whole blood into tubes.
-
Add the test compound at various concentrations.
-
Induce platelet aggregation and subsequent COX-1 activity by allowing the blood to clot at 37°C for a defined period (e.g., 60 minutes).[2]
-
Centrifuge to separate the serum.
-
Measure the concentration of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using a validated method such as ELISA or LC-MS/MS.[6][7]
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot whole blood into tubes.
-
Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), and incubate for a period sufficient to induce COX-2 expression (e.g., 24 hours).[8]
-
Add the test compound at various concentrations.
-
Stimulate COX-2 activity with a suitable agent (if necessary).
-
Centrifuge to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2), a primary product of COX-2 in this system, in the plasma using a validated method like ELISA or LC-MS/MS.[7][9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that produces 50% inhibition, from the resulting dose-response curve.
-
In Vitro Purified Recombinant COX Enzyme Assay
This assay provides a direct measure of the interaction between a test compound and the isolated COX enzymes.
Objective: To determine the IC50 values of a test compound for purified human recombinant COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes. These are commercially available or can be expressed and purified from systems like insect cells.[10]
-
Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and any other necessary components.[11]
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[11]
-
Reaction Termination: After a short, defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching agent, such as a strong acid.[11]
-
Product Quantification: Measure the amount of prostaglandin product (e.g., PGE2 or PGF2α) formed using a sensitive detection method. Fluorometric or colorimetric assays are common, often involving a secondary reaction to produce a detectable signal.[11][12] Alternatively, LC-MS/MS can be used for direct and specific quantification.
-
Data Analysis:
-
Calculate the percentage of inhibition of prostaglandin production at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening potential COX inhibitors using an in vitro enzymatic assay.
Conclusion
This compound represents a sophisticated approach to anti-inflammatory therapy, leveraging a dual mechanism of action to potentially enhance safety. Its cyclooxygenase inhibition is mediated by its active metabolite, naproxen, which acts as a non-selective inhibitor of COX-1 and COX-2. Understanding the intricacies of this pathway, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a comprehensive foundation for the continued investigation and development of CINODs and other novel anti-inflammatory agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Naproxcinod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproxcinod, a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug, represents a significant advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, along with a compilation of quantitative data from key clinical studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure and Properties
This compound, with the chemical formula C₁₈H₂₁NO₆, is systematically named 4-(nitrooxy)butyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate. It is a derivative of the well-known NSAID, naproxen, chemically modified to incorporate a nitric oxide (NO)-donating moiety through an ester linkage.[1] This unique structure is designed to mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₆ | [2] |
| Molar Mass | 347.36 g/mol | [2] |
| IUPAC Name | 4-(nitrooxy)butyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1] |
| CAS Number | 163133-43-5 | [2] |
| Appearance | Yellowish oil | [3] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the preparation of the nitric oxide-donating moiety, 4-(nitrooxy)butan-1-ol, followed by its esterification with naproxen.
Experimental Protocol: Synthesis of 4-(nitrooxy)butan-1-ol
This protocol is adapted from a procedure for the synthesis of a similar nitrooxy alcohol.[3]
Materials:
-
4-bromobutyl acetate
-
Silver nitrate (AgNO₃)
-
Acetonitrile (CH₃CN)
-
Brine (saturated NaCl solution)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
2 N Sodium hydroxide (NaOH) solution
-
Methanol (MeOH)
-
3 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-bromobutyl acetate (1 mmol) in acetonitrile (5 mL), add a solution of silver nitrate (3 mmol) in acetonitrile (5 mL).
-
Reflux the mixture with stirring for 24 hours.
-
After cooling, add brine (25 mL) to the reaction mixture and stir for an additional hour.
-
Filter the silver salts through Celite, and extract the filtrate with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain crude 4-(nitrooxy)butyl acetate.
-
Dissolve the crude product in a solution of 2 N NaOH (1 mmol) in methanol (5 mL) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 3 N HCl and concentrate under reduced pressure.
-
Partition the residue between 3 N HCl and dichloromethane.
-
Wash the organic extract with water and brine, dry over sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography on silica gel (eluent: 0–40% ethyl acetate in hexane) to yield 4-(nitrooxy)butan-1-ol as a yellowish oil.[3]
Experimental Protocol: Esterification of Naproxen with 4-(nitrooxy)butan-1-ol (Steglich Esterification)
This protocol utilizes the Steglich esterification method, which is suitable for acid-sensitive substrates.[4][5]
Materials:
-
Naproxen
-
4-(nitrooxy)butan-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve naproxen (1 equivalent) and 4-(nitrooxy)butan-1-ol (1.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanism of Action
This compound is a prodrug that is metabolized in the body to release naproxen and a nitric oxide (NO)-donating moiety.[1] This dual mechanism of action is key to its therapeutic profile.
-
Naproxen Moiety: The released naproxen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, naproxen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Nitric Oxide (NO) Moiety: The NO-donating moiety releases nitric oxide, a signaling molecule with various physiological effects. In the context of NSAID therapy, NO is believed to counteract the detrimental effects of COX inhibition, particularly in the gastrointestinal tract and the cardiovascular system. NO can promote vasodilation, inhibit platelet aggregation, and maintain mucosal blood flow, thereby protecting the gastric mucosa and potentially mitigating the blood pressure-elevating effects of COX inhibition.[1]
Mechanism of Action of this compound
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with osteoarthritis (OA). The data consistently demonstrate that this compound is superior to placebo in improving pain and function, with a safety profile, particularly concerning blood pressure, that is favorable compared to traditional NSAIDs like naproxen.
Table 2: Efficacy of this compound in Osteoarthritis of the Knee (13-Week Study) [6]
| Treatment Group | Mean Change from Baseline in WOMAC Pain Score (mm) | p-value vs. Placebo |
| This compound 750 mg bid | -31.3 | < 0.0001 |
| This compound 375 mg bid | -28.1 | 0.0008 |
| Placebo | -20.4 | - |
Table 3: Efficacy of this compound in Osteoarthritis of the Hip (13-Week Study) [7]
| Treatment Group | Mean Change from Baseline in WOMAC Pain Score (mm) | p-value vs. Placebo |
| This compound 750 mg bid | -25.81 | < 0.0001 |
| Naproxen 500 mg bid | -24.31 | < 0.0001 |
| Placebo | -17.97 | - |
Table 4: Effect of this compound on Systolic Blood Pressure (13-Week Integrated Analysis) [8]
| Treatment Group | Mean Change from Baseline in Systolic BP (mm Hg) vs. Placebo | 95% Confidence Interval |
| This compound 750 mg bid | -0.4 | -1.6 to 0.8 |
| Naproxen 500 mg bid | +1.4 | 0.1 to 2.7 |
Visualizations
Synthesis Workflow
Synthesis Workflow of this compound
Conclusion
This compound is a rationally designed CINOD that combines the anti-inflammatory and analgesic properties of naproxen with the protective effects of nitric oxide. Its chemical synthesis is achievable through established organic chemistry reactions. Clinical data have demonstrated its efficacy in treating osteoarthritis, with a notable advantage over traditional NSAIDs in terms of its neutral effect on blood pressure. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, offering detailed insights into the chemistry and pharmacology of this compound.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Efficacy and safety of this compound in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and effects on blood pressure of this compound 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on blood pressure in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Naproxcinod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod, a cyclooxygenase-inhibiting nitric oxide-donator (CINOD), was developed as a non-steroidal anti-inflammatory drug (NSAID) with a potentially improved safety profile compared to traditional NSAIDs.[1][2][3] Its unique structure, combining the NSAID naproxen with a nitric oxide (NO)-releasing moiety, aimed to mitigate the gastrointestinal and cardiovascular side effects associated with cyclooxygenase (COX) inhibition.[1][2][4] This technical guide provides an in-depth exploration of the metabolic fate and byproducts of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is crucial for understanding the compound's mechanism of action and its overall pharmacological profile.
Absorption, Distribution, Metabolism, and Excretion (ADME) Overview
This compound is a prodrug that undergoes rapid metabolism upon administration.[5] It is designed to be cleaved in the body to release its two active components: naproxen and a nitric oxide-donating moiety.[1][5]
-
Absorption: Following oral administration, this compound is readily absorbed from the gastrointestinal tract.
-
Distribution: Once absorbed, the parent compound and its metabolites are distributed throughout the body. Naproxen, one of the primary active metabolites, is known to be highly bound to plasma proteins (approximately 99%).[6][7]
-
Metabolism: The biotransformation of this compound is a critical step in its pharmacological activity. It is primarily hydrolyzed to yield naproxen and 4-(nitrooxy)butanol. The 4-(nitrooxy)butanol is further metabolized to release nitric oxide. The subsequent metabolism of naproxen is well-characterized and involves two main pathways:
-
Excretion: The metabolites of this compound are primarily excreted in the urine.[8][9][10] Studies on naproxen show that a negligible amount of the unchanged drug is found in urine, with the majority being eliminated as glucuronide conjugates.[11][12]
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the pharmacokinetics and urinary excretion of naproxen and its metabolites following oral administration. It is important to note that this data is derived from studies of naproxen administration, which is the primary and active metabolite of this compound. Direct and comprehensive human pharmacokinetic and metabolism data for this compound is limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of Naproxen in Healthy Adults
| Parameter | 250 mg Dose | 500 mg Dose | Reference |
| Cmax (µg/mL) | 35 ± 0.4 | 29 ± 0.3 | [13] |
| Tmax (h) | 0.5 ± 0 | 0.7 ± 0.1 | [13] |
| AUC (µg·h/mL) | 131 ± 5 | 259 ± 21 | [13] |
| t1/2 (h) | 5.2 ± 0.4 | 11.1 ± 1.3 | [13] |
Table 2: Steady-State Pharmacokinetic Parameters of Naproxen (500 mg twice daily)
| Parameter | Enteric-Coated Naproxen | Standard Naproxen | Reference |
| Cmax (µg/mL) | 94.9 | 97.4 | [14] |
| Tmax (h) | 4.0 | 1.9 | [14] |
| AUC0–12h (µg·h/mL) | 845.0 | 766.8 | [14] |
| t1/2 (h) | 16.3 | 16.9 | [14] |
Table 3: Urinary Excretion of Naproxen and its Metabolites in Humans (following a 500 mg oral dose of naproxen)
| Metabolite | Percentage of Dose Recovered in Urine | Reference |
| Naproxen Acyl Glucuronide | 50.8 ± 7.32% | [10][15] |
| Naproxen Isoglucuronide | 6.5 ± 2.0% | [10][15] |
| O-desmethylnaproxen Acyl Glucuronide | 14.3 ± 3.4% | [10][15] |
| O-desmethylnaproxen Isoglucuronide | 5.5 ± 1.3% | [10][15] |
| Unchanged Naproxen | < 1% | [10][15] |
| Unchanged O-desmethylnaproxen | < 1% | [10][15] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the analysis of this compound and its metabolites.
Quantification of this compound and Naproxen in Plasma by LC-MS/MS
This method is adapted from a study on rat plasma and is applicable for the simultaneous determination of this compound and its primary metabolite, naproxen.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 150 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Synergi Fusion-RP).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 348.2 → 302.2
-
Naproxen: m/z 231.1 → 185.1
-
-
Analysis of Naproxen and its Metabolites in Human Urine by HPLC
This protocol is designed for the direct analysis of naproxen, O-desmethylnaproxen, and their glucuronide conjugates in human urine.
-
Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with the initial mobile phase.
-
Directly inject the diluted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of phosphate buffer and acetonitrile.
-
Detection: UV detection at a wavelength of 232 nm.
-
-
Quantification:
-
Create calibration curves for each analyte (naproxen, O-desmethylnaproxen, and their respective glucuronides) using certified reference standards.
-
Calculate the concentration of each metabolite in the urine samples based on the peak areas and the calibration curves.
-
Solid-Phase Extraction (SPE) for Naproxen from Human Plasma
This protocol provides a method for extracting naproxen from a complex biological matrix like plasma for subsequent analysis.[16]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Acidify 1 mL of plasma with 50 µL of 1M HCl.
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
-
Elution:
-
Elute naproxen from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Quantification
The diagram below outlines a typical experimental workflow for the quantification of this compound and its metabolites in biological samples.
Caption: Workflow for metabolite analysis.
Nitric Oxide Signaling Pathway
This diagram illustrates the signaling pathway activated by the nitric oxide released from this compound's metabolite.
Caption: Nitric oxide signaling pathway.
Conclusion
This compound represents an innovative approach to NSAID therapy by incorporating a nitric oxide-donating moiety to potentially enhance its safety profile. Its metabolic fate is intrinsically linked to its pharmacological activity, with rapid conversion to naproxen and a nitric oxide donor. The subsequent, well-established metabolic pathways of naproxen, including O-demethylation and extensive glucuronidation, lead to the formation of readily excretable metabolites. The nitric oxide released contributes to beneficial cardiovascular effects through the cGMP-PKG signaling pathway. A thorough understanding of these metabolic processes is fundamental for the continued research and development of safer and more effective anti-inflammatory agents. Further studies focusing specifically on the quantitative metabolic profile of this compound in humans would provide a more complete picture of its disposition in the body.
References
- 1. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of high-dosage naproxen in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negligible excretion of unchanged ketoprofen, naproxen, and probenecid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between naproxen plasma concentration and its anti-inflammatory effect in experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
The Early-Phase Discovery of Naproxcinod: A Technical Guide for Drug Development Professionals
Introduction
Naproxcinod, also known as AZD-3582, represents a pioneering effort in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). It was designed as the first-in-class Cyclooxygenase-Inhibiting Nitric Oxide Donator (CINOD)[1][2]. The core concept behind its discovery was to chemically link a traditional NSAID, naproxen, with a nitric oxide (NO)-releasing moiety. This innovative approach aimed to retain the analgesic and anti-inflammatory efficacy of naproxen while mitigating the well-documented gastrointestinal and cardiovascular side effects associated with NSAID-induced cyclooxygenase (COX) inhibition[2][3]. Upon administration, this compound is metabolized to yield naproxen and a nitric oxide-donating component, allowing for two distinct mechanisms of action[4]. This guide provides a detailed overview of the foundational preclinical and early-phase clinical research that characterized the initial discovery and development of this compound.
Mechanism of Action
This compound is a prodrug that is metabolized in the body to release two active moieties: naproxen and a nitric oxide (NO) donor[4]. This dual-action mechanism is the cornerstone of its design.
-
Cyclooxygenase (COX) Inhibition : The released naproxen is a well-established non-selective NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of pain and inflammation[2][3].
-
Nitric Oxide (NO) Donation : The second component releases nitric oxide, a critical signaling molecule with several protective physiological roles. The donated NO helps to counteract the deleterious effects of COX inhibition. Its vasodilatory properties can help maintain normal vascular tone and blood pressure, while its cytoprotective effects on the gastrointestinal mucosa, including the maintenance of tissue perfusion, are intended to reduce the risk of NSAID-induced gastric damage[5][6]. Preclinical studies have shown that this compound's NO-donating properties lead to increased levels of cyclic guanosine monophosphate (cGMP) and heme oxygenase-1 (HO-1) mRNA in endothelial cells, further contributing to its vascular and protective effects[7].
References
- 1. Pre-clinical pharmacokinetics of the cyclooxygenase-inhibiting nitric oxide donor (CINOD) AZD3582 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of naproxen overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of the cyclooxygenase inhibiting nitric oxide donator (CINOD) AZD3582 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of local production of endothelium-derived nitric oxide on cGMP signaling and S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1 ameliorates oxidative stress-induced endothelial senescence via regulating endothelial nitric oxide synthase activation and coupling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Naproxcinod in Osteoarthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod is a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug developed for the management of osteoarthritis (OA). It was designed to provide the analgesic and anti-inflammatory efficacy of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, while mitigating some of the associated adverse effects, particularly gastrointestinal and cardiovascular events. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that have investigated the efficacy, safety, and mechanism of action of this compound in the context of osteoarthritis.
Mechanism of Action
This compound is a prodrug that, upon oral administration, is metabolized into its active components: naproxen and a nitric oxide (NO)-donating moiety.[1]
-
Naproxen: The naproxen component is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide (NO): The NO-donating moiety releases nitric oxide, a signaling molecule with various physiological effects. In the context of osteoarthritis and NSAID therapy, NO is thought to contribute to the improved safety profile of this compound through several mechanisms, including vasodilation and maintenance of normal vascular tone.[1] This is particularly relevant in counteracting the potential for increased blood pressure sometimes associated with NSAID use.[1]
Preclinical Studies
Animal Models of Osteoarthritis
Preclinical studies in animal models of osteoarthritis have been crucial in establishing the initial efficacy and safety profile of this compound. While specific data on this compound in these models is not extensively detailed in the public domain, studies on its parent compound, naproxen, provide foundational insights. In a rat model of osteoarthritis induced by destabilization of the medial meniscus (DMM), naproxen treatment (8 mg/kg, twice daily for 3 weeks) was shown to significantly reduce articular cartilage degradation compared to placebo.[2][3]
Table 1: Effects of Naproxen in a Rat DMM Model of Osteoarthritis [3]
| Outcome Measure (at 5 weeks) | Placebo (Mean ± SD) | Naproxen (8 mg/kg) (Mean ± SD) | p-value |
| Medial OARSI Score | 13.2 ± 2.4 | 8.7 ± 3.6 | 0.025 |
| Medial Cartilage Depth (mm) | 1.34 ± 0.24 | 1.78 ± 0.26 | 0.005 |
OARSI: Osteoarthritis Research Society International
In Vitro Studies on Chondrocytes
In vitro studies using chondrocytes, the primary cells in cartilage, have helped to elucidate the molecular mechanisms underlying the effects of the components of this compound. Pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) play a significant role in the pathogenesis of osteoarthritis by stimulating the production of matrix-degrading enzymes and inflammatory mediators in chondrocytes.
Nitric oxide has been shown to have complex, context-dependent effects on chondrocyte metabolism. While high concentrations of NO can be detrimental, the levels released by CINODs are thought to have protective effects. NO can modulate the activity of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of collagen and aggrecan, the major structural components of cartilage.[4] Specifically, NO has been shown to regulate the activity of aggrecanases at a post-transcriptional level in response to TNF-α.[4]
Clinical Pharmacology: Pharmacokinetics and Metabolism
Upon oral administration, this compound is absorbed and rapidly metabolized into naproxen and its NO-donating moiety. The pharmacokinetics of the naproxen component have been well-characterized.
Table 2: Pharmacokinetic Parameters of Naproxen (500 mg oral dose) [5][6]
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 1.9 - 4.0 hours |
| Cmax (Peak Plasma Concentration) | 94.9 - 97.4 µg/mL |
| Half-life (t½) | ~16-17 hours |
| Protein Binding | >99% |
The metabolism of naproxen is primarily hepatic, involving demethylation and subsequent conjugation with glucuronic acid before excretion in the urine.[7]
Clinical Efficacy in Osteoarthritis
The clinical development program for this compound in osteoarthritis included several large, randomized, controlled phase II and phase III clinical trials. The primary efficacy endpoints in these studies were the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscales, and the patient's overall rating of disease status.[8][9]
Phase II Dose-Finding Study
A phase II, double-blind, randomized, parallel-group study was conducted to determine the optimal dose of this compound in 543 patients with osteoarthritis of the hip or knee.[10] Patients received this compound (750 mg once daily, 750 mg twice daily, or 1125 mg twice daily), rofecoxib (25 mg once daily), or placebo for 6 weeks.[10]
Table 3: Change from Baseline in WOMAC Pain Subscale Score (Phase II Study) [10]
| Treatment Group | Mean Change from Baseline (mm) | p-value vs. Placebo |
| Placebo | - | - |
| This compound 750 mg qd | -13 to -14 | ≤ 0.02 |
| This compound 750 mg bid | -13 to -14 | ≤ 0.02 |
| This compound 1125 mg bid | -13 to -14 | ≤ 0.02 |
| Rofecoxib 25 mg qd | -13 to -14 | ≤ 0.02 |
qd: once daily; bid: twice daily
All active treatments showed statistically significant reductions in WOMAC pain scores compared to placebo. The 750 mg twice-daily dose was identified as having the best balance of efficacy and safety for further development.[10]
Phase III Confirmatory Studies (301, 302, and 303)
Three pivotal phase III, multicenter, randomized, double-blind, placebo- and naproxen-controlled studies (301, 302, and 303) were conducted to confirm the efficacy and safety of this compound in patients with osteoarthritis of the knee and hip.[8][9]
Table 4: Change from Baseline in WOMAC Scores at Week 13 (Study 302) [9]
| Treatment Group | WOMAC Pain (LS Mean Change ± SE) | WOMAC Function (LS Mean Change ± SE) | Patient's Overall Rating (LS Mean Change ± SE) |
| Placebo | -20.4 ± 1.62 | -14.9 ± 1.56 | 0.49 ± 0.059 |
| This compound 375 mg bid | -28.1 ± 1.64 | -23.8 ± 1.58 | 0.81 ± 0.060 |
| This compound 750 mg bid | -31.3 ± 1.67 | -27.8 ± 1.60 | 1.00 ± 0.061 |
| Naproxen 500 mg bid | - | - | - |
LS Mean: Least-Squares Mean; SE: Standard Error
In these studies, both 375 mg and 750 mg twice-daily doses of this compound were statistically superior to placebo in improving the signs and symptoms of osteoarthritis across all co-primary endpoints (p < 0.001).[8][9] this compound 750 mg twice daily was shown to be non-inferior to naproxen 500 mg twice daily.[9]
Clinical Safety Profile
A key aspect of the development of this compound was its potential for an improved safety profile compared to traditional NSAIDs, particularly concerning blood pressure.
Blood Pressure Effects
In the phase III clinical trials, this compound demonstrated a blood pressure profile similar to placebo, whereas naproxen was associated with an increase in blood pressure.[8]
Table 5: Change from Baseline in Systolic Blood Pressure (SBP) at Week 13
| Treatment Group | Mean Change in SBP (mm Hg) |
| Placebo | Similar to this compound |
| This compound 375 mg bid | No significant change from baseline |
| This compound 750 mg bid | No significant change from baseline |
| Naproxen 500 mg bid | Increase from baseline |
General Safety and Tolerability
This compound was generally well-tolerated in the clinical trial program, with most adverse events being mild to moderate in severity.[8] The discontinuation rates due to adverse events were comparable between the this compound and naproxen treatment groups.
Experimental Protocols
Phase III Clinical Trial Design (Studies 301, 302, 303)
-
Study Design: Randomized, double-blind, parallel-group, multicenter studies.[8][9]
-
Patient Population: Patients with primary osteoarthritis of the knee or hip.[8][9]
-
Interventions:
-
This compound 375 mg twice daily
-
This compound 750 mg twice daily
-
Naproxen 500 mg twice daily
-
Placebo twice daily
-
-
Primary Efficacy Endpoints:
-
Change from baseline in the WOMAC pain subscale.
-
Change from baseline in the WOMAC physical function subscale.
-
Patient's overall rating of disease status (Likert scale).
-
-
Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model, with treatment and study center as factors and the baseline value as a covariate.[9][10][11] Superiority of this compound to placebo and non-inferiority of this compound 750 mg to naproxen 500 mg were assessed.[8][9]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Metabolic pathway of this compound and its primary pharmacological effects.
Nitric Oxide Signaling in Chondrocytes
Caption: Role of nitric oxide in modulating matrix degradation in osteoarthritis.
Clinical Trial Workflow
Caption: Generalized workflow of the Phase III clinical trials for this compound.
Conclusion
The foundational studies of this compound demonstrate its efficacy in managing the signs and symptoms of osteoarthritis, with a magnitude of effect comparable to its parent compound, naproxen. The key differentiating feature of this compound is its nitric oxide-donating moiety, which contributes to a favorable blood pressure profile compared to naproxen. This dual mechanism of action, combining cyclooxygenase inhibition with nitric oxide donation, represents a rational approach to developing safer anti-inflammatory and analgesic agents for the long-term management of chronic conditions like osteoarthritis. Further research into the long-term cardiovascular and gastrointestinal safety of CINODs will be valuable in fully defining their role in clinical practice.
References
- 1. Clinical Pharmacokinetics of Naproxen | Scilit [scilit.com]
- 2. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide enhances aggrecan degradation by aggrecanase in response to TNF-α but not IL-1β treatment at a post-transcriptional level in bovine cartilage explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator this compound in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In-Vitro Characterization of Naproxcinod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod, also known by its development codes AZD3582 and HCT 3012, is a first-in-class Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donator (CINOD).[1][2] It is a chemical entity that combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the vasodilatory and cytoprotective effects of nitric oxide.[3][4] Structurally, this compound is an ester of naproxen linked to a nitric oxide-donating moiety.[5] This design aims to mitigate the gastrointestinal and cardiovascular side effects associated with conventional NSAIDs while retaining analgesic and anti-inflammatory efficacy.[1][3] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing the experimental protocols and summarizing key quantitative data.
Core In-Vitro Characterization
The in-vitro evaluation of this compound focuses on three primary areas: its ability to inhibit COX enzymes, its capacity to release nitric oxide, and its effects on key inflammatory signaling pathways.
Cyclooxygenase (COX) Inhibition
This compound is metabolized in-vivo to naproxen and a nitric oxide-donating moiety.[4] Therefore, its COX-inhibiting properties are primarily attributed to the naproxen component. In-vitro studies have demonstrated that this compound exhibits inhibitory activity against both COX-1 and COX-2, comparable to its parent compound, naproxen.[6]
| Compound | Enzyme | IC50 | Source |
| Naproxen | oCOX-1 | 340 nM | [7] |
| Naproxen | mCOX-2 | 180 nM | [7] |
| This compound (AZD3582) | COX-1 & COX-2 | Inhibition comparable to naproxen | [6] |
Note: Specific IC50 values for this compound are not consistently reported in publicly available literature; however, its activity is consistently stated to be similar to naproxen.
A common method to determine COX-1 and COX-2 inhibition in vitro is the whole blood assay.
Objective: To measure the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Materials:
-
Fresh human whole blood
-
Test compound (this compound, Naproxen)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
-
Appropriate solvents and buffers
Procedure:
-
COX-2 Inhibition:
-
Incubate heparinized human whole blood with various concentrations of the test compound for a specified pre-incubation time.
-
Add LPS to induce the expression of the COX-2 enzyme and incubate.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
Stop the reaction and centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit. PGE2 is a primary product of the COX-2 pathway.
-
-
COX-1 Inhibition:
-
Incubate heparinized human whole blood with various concentrations of the test compound.
-
Allow the blood to clot to activate platelets, which predominantly express COX-1.
-
Centrifuge to separate the serum.
-
Measure the concentration of TxB2 in the serum using a specific EIA kit. TxB2 is a major product of the COX-1 pathway in platelets.
-
-
Data Analysis:
-
Plot the percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
-
Nitric Oxide (NO) Donation
A key feature of this compound is its ability to release nitric oxide. This is typically assessed in vitro by measuring the accumulation of nitrite and nitrate, stable metabolites of NO, in a cell culture medium or by measuring the downstream effects of NO, such as the induction of cyclic guanosine monophosphate (cGMP).[6]
| Compound | Assay | Result | Source |
| This compound (AZD3582) | cGMP induction in LLC-PK1 cells | Potent induction of cGMP | [6] |
| This compound (AZD3582) | Nitrate/Nitrite release in human stomach and liver S9 homogenates | Slower release compared to NMI-1182 | [6] |
Objective: To quantify the amount of nitric oxide released from this compound in a cellular or acellular system.
Materials:
-
Test compound (this compound)
-
Cell line (e.g., RAW 264.7 murine macrophages) or buffer solution
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of this compound at various concentrations in a suitable buffer or cell culture medium.
-
Incubate the solutions for different time points to allow for the release of NO.
-
At each time point, take an aliquot of the supernatant.
-
Add the Griess Reagent to the supernatant in a 96-well plate. This reagent reacts with nitrite to form a colored azo compound.
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. This concentration is indicative of the amount of NO released.
Effects on Inflammatory Signaling Pathways
This compound's anti-inflammatory effects extend beyond COX inhibition and NO donation. It has been shown to modulate key intracellular signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
| Compound | Pathway | Cell Line | Effect | Source |
| NO-naproxen | NF-κB | HT-29 human colon cancer cells | Reduced NF-κB protein levels | [8] |
| Naproxen derivative | NF-κB, MAPK | RAW264.7 cells | Inhibition of NF-κB activity and blocking of MAPK signaling | [9] |
Objective: To determine the effect of this compound on the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Test compound (this compound)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Cell lysis buffer
-
Primary antibodies against total and phosphorylated forms of NF-κB p65 subunit
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture RAW 264.7 cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce inflammation and activate the NF-κB pathway.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the NF-κB p65 subunit.
-
Incubate with a suitable secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65. A decrease in this ratio in the presence of this compound indicates inhibition of NF-κB activation.
Visualizations of Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Metabolism and dual mechanism of action of this compound.
Caption: Experimental workflow for COX inhibition assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The in-vitro characterization of this compound reveals a dual mechanism of action, combining the well-established COX-inhibiting properties of naproxen with the beneficial effects of nitric oxide donation. This unique profile suggests a potentially improved safety profile compared to traditional NSAIDs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CINODs, facilitating further research into their therapeutic potential. The provided data and visualizations offer a comprehensive overview for scientists and professionals in the field of drug development.
References
- 1. This compound, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator this compound in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 5. Gastrointestinal safety of AZD3582, a cyclooxygenase inhibiting nitric oxide donator: proof of concept study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the cyclooxygenase inhibitor-NO donors (CINOD), NMI-1182 and AZD3582, using in vitro biochemical and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Naproxcinod in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naproxcinod is a cyclooxygenase-inhibiting nitric oxide-donating (CINOD) anti-inflammatory agent. It is metabolized in the body to naproxen and a nitric oxide-donating moiety. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of this compound and its active metabolite, naproxen, in plasma is essential.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this purpose. While LC-MS/MS methods exist for simultaneous quantification, this HPLC-UV method offers a cost-effective and accessible alternative for many laboratories.[1][2][3][4][5]
The method described herein is based on principles adapted from validated methods for naproxen, the main metabolite of this compound, and provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation.[6]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Naproxen Reference Standard
-
Internal Standard (IS): Diclofenac Sodium[6] or Ketoprofen[4][5]
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Trifluoroacetic Acid (TFA)
-
Orthophosphoric Acid[6]
-
Triethylamine[6]
-
Potassium Dihydrogen Phosphate
-
Sodium Hydroxide
-
Human Plasma (with anticoagulant, e.g., Heparin)
-
Milli-Q or HPLC Grade Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The conditions provided are a robust starting point and may be optimized for specific equipment.
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., Phenomenex GEMINI C18, 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5-7.0) in varying ratios (e.g., 50:50 v/v)[6] |
| Buffer Prep | Example: 20 mM Phosphate Buffer with 0.1% TFA, pH adjusted. |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Detector Wavelength | 230 nm[6] or 254 nm |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Naproxen, and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control samples.
-
Calibration Curve Standards: Spike drug-free human plasma with appropriate volumes of the working standard solutions to achieve a concentration range. A typical range for the metabolite naproxen is 10 µg/mL to 120 µg/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., for naproxen: 10 µg/mL, 60 µg/mL, and 120 µg/mL).[6]
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common, efficient method for extracting naproxen and related compounds from plasma.[6]
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile (pre-chilled at -20°C) to precipitate plasma proteins.[4][5][7]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for injection.
Visualized Workflow
Caption: Experimental workflow from plasma sample preparation to final quantification.
Method Validation and Results
The analytical method should be validated according to ICH or FDA guidelines. The following tables summarize expected performance characteristics based on similar validated assays for naproxen.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 10 - 120 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~10 ng/mL[6] |
| Limit of Quantification (LOQ) | ~25 ng/mL[6] |
Table 2: Accuracy and Precision
The intra-day and inter-day precision and accuracy are determined by analyzing the QC samples on the same day and on different days, respectively.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low (LQC) | 10 | < 5% | < 5% | 96 - 104% |
| Medium (MQC) | 60 | < 5% | < 5% | 97 - 103% |
| High (HQC) | 120 | < 5% | < 5% | 98 - 102% |
| (Data are representative values from validated naproxen assays.) |
Table 3: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | > 90%[6] |
| Freeze-Thaw Stability (3 cycles) | Stable (% change < 15%) |
| Short-Term Stability (Room Temp, 24h) | Stable (% change < 15%) |
| Long-Term Stability (-20°C, 14 days) | Stable (% change < 15%) |
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma using a readily available HPLC-UV system. The method involves a straightforward protein precipitation step and demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and stability. This validated method is suitable for application in pharmacokinetic studies and routine therapeutic drug monitoring.
References
- 1. Simultaneous quantification of this compound and its active metabolite naproxen in rat plasma using LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bioanalytical Validated LC-MS Method for Determination of Naproxen in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. longdom.org [longdom.org]
Application Notes and Protocols for the Analysis of Naproxcinod and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod is a non-steroidal anti-inflammatory drug (NSAID) designed as a cyclooxygenase (COX) inhibiting nitric oxide (NO) donator. It is a prodrug that is metabolized in the body to release naproxen, a well-known NSAID, and a nitric oxide-donating moiety.[1] This dual mechanism of action is intended to provide the anti-inflammatory and analgesic effects of naproxen while mitigating some of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs through the vasodilatory and cytoprotective effects of nitric oxide.
The effective analysis of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed analytical techniques, protocols, and data for the quantification of this compound and its primary metabolites in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes rapid metabolism in vivo. The primary metabolic pathway involves the hydrolysis of the ester linkage to yield naproxen and 4-(nitrooxy)butanol. Naproxen is then further metabolized, primarily through O-demethylation to 6-O-desmethylnaproxen, which can then undergo conjugation, such as glucuronidation.[2][3] The 4-(nitrooxy)butanol moiety is believed to be further metabolized, releasing nitric oxide.
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its metabolites in biological samples due to its high sensitivity, selectivity, and speed.[4][5]
Simultaneous Quantification of this compound and Naproxen in Plasma
This section details a validated LC-MS/MS method for the simultaneous determination of this compound and its active metabolite, naproxen, in rat plasma.[4]
Experimental Workflow
Quantitative Data Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Intra- and Inter-day Precision (%RSD) | Mean Extraction Recovery (%) |
| This compound | 1.00 - 400 | ≥0.9952 | -8.1 to 8.7 | ≤4.53 | >93.1 |
| Naproxen | 20.0 - 8000 | ≥0.9952 | -8.1 to 8.7 | ≤4.53 | >93.1 |
Table 1: Summary of quantitative data for the LC-MS/MS analysis of this compound and naproxen in rat plasma.[4]
Experimental Protocol
1. Sample Preparation (Protein Precipitation) [4]
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add a specific amount of internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography [4]
-
Column: Synergi Fusion-RP C18
-
Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., ammonium acetate) and acid (e.g., formic acid) to ensure proper ionization and chromatography. The exact composition and gradient should be optimized.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
Injection Volume: 5-10 µL.
-
Run Time: Approximately 4 minutes.[4]
3. Tandem Mass Spectrometry [4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 348.2 → 302.2
-
Naproxen: m/z 231.1 → 185.1
-
Internal Standard (example): m/z 271.2 → 203.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Analysis of Naproxen and 6-O-Desmethylnaproxen
For studies focusing on the metabolism of naproxen itself, methods for the simultaneous quantification of naproxen and its major metabolite, 6-O-desmethylnaproxen, are required. Several such methods have been developed, often for analysis in saliva or plasma.[2][6][7][8][9]
Quantitative Data Summary for Saliva Analysis
| Analyte | Lower Limit of Quantification (LLOQ) | Precision (%CV) | Accuracy (%) |
| Naproxen | Specific to the study, typically in the low ng/mL range | <15 | Within ±15 of nominal |
| 6-O-Desmethylnaproxen | Specific to the study, typically in the low ng/mL range | <15 | Within ±15 of nominal |
Table 2: General validation parameters for the LC-MS/MS analysis of naproxen and 6-O-desmethylnaproxen in saliva.[2]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction for Saliva) [9]
-
To a volume of saliva, add an appropriate internal standard.
-
Acidify the sample with an acid such as HCl.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography [9]
-
Column: A C18 reversed-phase column (e.g., Shim-Pack XR-ODS).
-
Mobile Phase: A mixture of methanol and an aqueous buffer like 10 mM ammonium acetate (e.g., 70:30, v/v).
-
Flow Rate: Approximately 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Run Time: Around 5 minutes.
3. Tandem Mass Spectrometry
-
Ionization Mode: ESI, mode (positive or negative) to be optimized for the analytes.
-
Detection Mode: MRM.
-
MRM Transitions: Specific precursor-product ion pairs for naproxen, 6-O-desmethylnaproxen, and the internal standard need to be determined and optimized.
Conclusion
The analytical methods presented provide a robust framework for the quantitative analysis of this compound and its key metabolites. The LC-MS/MS protocols offer the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies in various biological matrices. Researchers should validate these methods according to regulatory guidelines to ensure data quality and reliability. Further research may focus on developing a single, comprehensive method for the simultaneous analysis of this compound and all its major metabolites, including conjugates and metabolites of the nitric oxide-donating moiety.
References
- 1. This compound | C18H21NO6 | CID 9884642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of this compound and its active metabolite naproxen in rat plasma using LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.mendeley.com [data.mendeley.com]
Protocol for Assessing Naproxcinod Efficacy in Arthritis: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod is a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug developed for the management of the signs and symptoms of arthritis, particularly osteoarthritis (OA). It is a compound that metabolizes into naproxen, a well-established nonsteroidal anti-inflammatory drug (NSAID), and a nitric oxide (NO)-donating moiety.[1][2] This dual mechanism of action aims to provide the analgesic and anti-inflammatory effects of naproxen while mitigating the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs through the protective effects of nitric oxide.[1][3] These application notes provide a detailed protocol for assessing the efficacy of this compound in both preclinical and clinical settings, based on established methodologies from published studies.
Mechanism of Action
This compound's therapeutic effect is derived from its two metabolic components:
-
Naproxen: This active metabolite is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] Inhibition of COX-2 reduces the synthesis of prostaglandins (specifically PGE2), which are key mediators of pain and inflammation in arthritic joints.[4]
-
Nitric Oxide (NO): The NO-donating moiety releases nitric oxide, a signaling molecule with various physiological roles. In the context of arthritis treatment, NO is believed to contribute to the improved safety profile of this compound. It may help to maintain gastric mucosal integrity and modulate blood pressure, counteracting some of the adverse effects of COX inhibition.[1]
Preclinical Efficacy Assessment Protocol
While specific preclinical studies detailing the efficacy of this compound in arthritis models are not extensively published, a robust protocol can be adapted from studies on its principal active component, naproxen, in established animal models of osteoarthritis.[5][6]
Animal Model: Destabilization of the Medial Meniscus (DMM) in Rats
The DMM model is a widely used and clinically relevant surgical model that induces progressive cartilage degradation, mimicking the pathology of human osteoarthritis.[5][6]
Experimental Protocol:
-
Animal Subjects: Female Sprague-Dawley rats (or other appropriate rodent strain) of a specified age and weight are used.
-
Surgical Induction of Osteoarthritis:
-
Anesthetize the animals using an appropriate anesthetic agent.
-
Under aseptic surgical conditions, perform a medial parapatellar arthrotomy on one knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the joint capsule and skin in layers.
-
Administer post-operative analgesics as required.
-
The contralateral knee can serve as a sham-operated or non-operated control.
-
-
Treatment Groups:
-
This compound (various dose levels)
-
Naproxen (equimolar dose to the naproxen content in a this compound group for comparison)
-
Placebo/Vehicle control (e.g., 1% carboxymethylcellulose)
-
-
Drug Administration:
-
Begin treatment at a specified time point post-surgery (e.g., 2 weeks) to allow for initial post-operative recovery and onset of OA pathology.
-
Administer the assigned treatment orally (e.g., by gavage) twice daily for a predetermined duration (e.g., 3 weeks).[6]
-
-
Efficacy Endpoints:
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using a standardized scoring system such as the Osteoarthritis Research Society International (OARSI) score.[5][6]
-
-
Micro-Computed Tomography (µCT) Analysis:
-
Perform µCT scans of the knee joints to assess subchondral bone changes and osteophyte formation.
-
Contrast-enhanced µCT can be used to measure cartilage thickness and volume.[6]
-
-
Pain and Functional Assessment:
-
Monitor changes in weight-bearing on the affected limb using an incapacitance tester.
-
Assess mechanical allodynia using von Frey filaments.
-
Evaluate locomotor activity in an open field test.
-
-
Clinical Efficacy Assessment Protocol
The efficacy of this compound in patients with osteoarthritis has been evaluated in several large-scale, randomized, double-blind, placebo- and active-controlled clinical trials.[7] The following protocol is a synthesis of the methodologies employed in these studies.
Study Design: Phase III Randomized Controlled Trial
Protocol Details:
-
Patient Population:
-
Male and female patients aged 40 years or older with a diagnosis of primary osteoarthritis of the knee or hip.
-
Patients should have a baseline pain intensity of at least 40 mm on a 100 mm Visual Analog Scale (VAS).
-
Exclusion criteria should include a history of recent joint surgery, inflammatory arthritis, and contraindications to NSAID use.
-
-
Treatment Arms:
-
This compound (e.g., 375 mg or 750 mg, twice daily)
-
Naproxen (e.g., 500 mg, twice daily) as an active comparator.
-
Placebo (twice daily)
-
-
Treatment Duration:
-
A typical treatment period is 13 to 52 weeks.[7]
-
-
Primary Efficacy Endpoints:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC™) Pain Subscale: A patient-reported outcome measure to assess pain.
-
WOMAC™ Physical Function Subscale: A patient-reported outcome measure to assess physical function.
-
Patient's Overall Rating of Disease Status: A patient's global assessment of their arthritis.
-
-
Secondary Efficacy Endpoints:
-
Investigator's Global Assessment of Disease Status.
-
Rescue Medication Usage: (e.g., acetaminophen)
-
Pain Intensity at Rest and on Movement.
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs, including blood pressure measurements (ambulatory blood pressure monitoring can be included).
-
Laboratory safety tests (hematology, clinical chemistry, urinalysis).
-
Gastrointestinal safety can be assessed by endoscopy in a subset of patients.
-
Data Presentation
The following tables summarize the key design elements and efficacy data from representative clinical trials of this compound in osteoarthritis.
Table 1: Summary of this compound Clinical Trial Designs in Osteoarthritis
| Study Identifier | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoints |
| 301 | III | 918 | This compound 375 mg BID, this compound 750 mg BID, Naproxen 500 mg BID, Placebo BID | 13 weeks | WOMAC Pain, WOMAC Function, Patient Overall Rating |
| 302 | III | 1020 | This compound 375 mg BID, this compound 750 mg BID, Naproxen 500 mg BID, Placebo BID | 53 weeks | WOMAC Pain, WOMAC Function, Patient Overall Rating |
| 303 | III | 810 | This compound 750 mg BID, Naproxen 500 mg BID, Placebo BID | 13 weeks | WOMAC Pain, WOMAC Function, Patient Overall Rating |
Table 2: Summary of Efficacy Results for this compound in Osteoarthritis of the Knee (13-Week Study)
| Endpoint | This compound 750 mg BID (Change from Baseline) | This compound 375 mg BID (Change from Baseline) | Naproxen 500 mg BID (Change from Baseline) | Placebo (Change from Baseline) |
| WOMAC Pain (mm) | -25.2 | -23.1 | -23.2 | -14.0 |
| WOMAC Function (mm) | -21.9 | -19.9 | -20.1 | -11.0 |
| Patient Overall Rating | -0.8 | -0.7 | -0.7 | -0.4 |
Note: Data are illustrative and synthesized from published trial results.[7] All active treatments showed statistically significant improvement over placebo.
Mandatory Visualizations
Signaling Pathway of this compound in Arthritis
Caption: Mechanism of action of this compound in arthritis.
Experimental Workflow for Preclinical Efficacy Assessment
References
- 1. Cyclooxygenase-inhibiting nitric oxide donators for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 3. COX-inhibiting nitric oxide donators (CINODs) - a new paradigm in the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Naproxcinod Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod is a cyclooxygenase-inhibiting nitric oxide-donating (CINOD) compound, developed as an anti-inflammatory drug with a potentially improved gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). As a derivative of naproxen, it combines the anti-inflammatory effects of naproxen with the protective effects of nitric oxide. This document provides detailed application notes and protocols for the administration of this compound in rodent models, based on findings from preclinical research.
Data Presentation: Quantitative Summary of this compound and Naproxen Administration in Rodent Studies
The following tables summarize the dosages and administration routes for this compound and its parent compound, naproxen, in various rodent studies.
Table 1: this compound Administration in Mice
| Rodent Model | Strain | Administration Route | Dosage | Frequency | Duration | Reference Study |
| Duchenne Muscular Dystrophy | mdx mice | In food | 10, 21, and 41 mg/kg | Daily | 9 months | Uaesoontrachoon K, et al., 2014[1] |
| Duchenne Muscular Dystrophy | mdx mice | Oral Gavage (suggested alternative) | 10, 21, and 41 mg/kg | Once daily | 42 weeks | Based on Uaesoontrachoon K, et al., 2014 and standard practices |
Table 2: Naproxen Administration in Rats
| Rodent Model | Strain | Administration Route | Dosage | Frequency | Duration | Reference Study |
| Osteoarthritis | Sprague Dawley | Oral Gavage | 8 mg/kg | Twice daily | 3 weeks | C.A. Clark et al. |
| Inflammation | Not specified | Oral Gavage | 10 mg/kg | Not specified | Not specified | Various |
| Safety/Toxicity | Not specified | Oral Gavage | 7.5, 15, 40, and 80 mg/kg | Daily | 1, 2, or 4 weeks | Not specified |
| Pharmacokinetics | Not specified | Intravenous | 10 mg/kg and 25 mg/kg | Single dose | Not applicable | Various |
Experimental Protocols
Protocol 1: Administration of this compound in Rodent Chow
This protocol is based on the methodology described by Uaesoontrachoon K, et al. in their study on a mouse model of Duchenne Muscular Dystrophy.[1]
Objective: To administer this compound to rodents orally over a prolonged period by incorporating it into their daily food ration.
Materials:
-
This compound powder
-
Standard rodent chow
-
Precision balance
-
Blender or food mixer
-
Pestle and mortar (optional, for initial powder dispersion)
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the food based on the desired dosage (mg/kg of body weight), the average daily food consumption of the rodents, and the average body weight of the animals.
-
Formula:Concentration (mg/kg of food) = (Dosage (mg/kg/day) * Average Body Weight (kg)) / Average Daily Food Intake (kg/day)
-
-
Preparation of Medicated Chow: a. Weigh the calculated amount of this compound powder. b. Grind a small portion of the rodent chow into a fine powder. c. In a fume hood, mix the this compound powder thoroughly with the powdered chow to create a pre-mix. This ensures a more even distribution of the compound. d. Add the pre-mix to the total amount of chow for a specific batch and mix thoroughly using a blender or food mixer until a homogenous mixture is achieved.
-
Administration: a. Provide the medicated chow to the rodents as their sole food source. b. Ensure fresh medicated chow is provided regularly, and any remaining food from the previous day is discarded to maintain freshness and accurate dosing.
-
Monitoring: a. Monitor food consumption daily to ensure the animals are receiving the intended dose. b. Monitor the body weight of the animals regularly to adjust the drug concentration in the feed if necessary.
Diagram of Experimental Workflow for Administration in Food
Caption: Workflow for preparing and administering this compound in rodent chow.
Protocol 2: Oral Gavage Administration of this compound
This protocol provides a general method for the oral gavage of this compound. The vehicle selection is based on common practices for administering poorly water-soluble compounds to rodents.
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water, or 10% DMSO in corn oil)
-
Sterile water or saline
-
Vortex mixer and/or sonicator
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball-tip)
-
Syringes
Procedure:
-
Formulation Preparation: a. Vehicle Selection: Choose a suitable vehicle. For a suspension, 0.5% CMC in sterile water is a common choice. For a solution, a co-solvent system like 10% DMSO in corn oil may be necessary, depending on the solubility of this compound. b. Preparation of Suspension (Example with 0.5% CMC): i. Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved. ii. Weigh the required amount of this compound. iii. Levigate the this compound powder with a small amount of the vehicle to form a paste. iv. Gradually add the remaining vehicle to the paste while vortexing or sonicating to create a uniform suspension. c. Dose Calculation: Calculate the volume of the formulation to be administered based on the desired dosage and the concentration of the formulation.
-
Animal Handling and Administration: a. Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a two-handed grip or a restraint device may be used. b. Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. c. With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. d. Slowly advance the needle to the pre-measured length. Do not force the needle if resistance is met. e. Administer the formulation slowly and steadily. f. Gently remove the needle.
-
Post-Administration Monitoring: a. Observe the animal for any signs of distress, such as difficulty breathing or regurgitation, immediately after the procedure. b. Return the animal to its cage and monitor for any adverse effects.
Diagram of Oral Gavage Workflow
Caption: Step-by-step workflow for oral gavage administration of this compound.
Signaling Pathway
Simplified Signaling Pathway of this compound's Dual Action
This compound acts as a prodrug, releasing both naproxen and nitric oxide (NO). Naproxen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in inflammation and pain. Simultaneously, the released NO can exert protective effects on the gastrointestinal mucosa and may have additional beneficial cardiovascular effects.
Caption: Dual mechanism of action of this compound.
References
Measuring Nitric Oxide Release from Naproxcinod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naproxcinod, a cyclooxygenase-inhibiting nitric oxide-donator (CINOD), represents a class of anti-inflammatory drugs designed to reduce the gastrointestinal and cardiovascular side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action involves the release of nitric oxide (NO), a key signaling molecule with vasodilatory and cytoprotective properties. Accurate and reliable measurement of NO release from this compound is crucial for understanding its pharmacological profile, optimizing drug delivery, and ensuring its therapeutic efficacy and safety.
These application notes provide detailed protocols for the most common techniques used to quantify nitric oxide release from this compound, including direct and indirect methods suitable for both in vitro and cellular systems.
Key Experimental Techniques for Measuring Nitric Oxide Release
The quantification of nitric oxide, a short-lived diatomic free radical, can be achieved through various direct and indirect methods. The choice of method depends on the specific research question, the experimental setup, and the required sensitivity.
Direct Measurement Techniques:
-
Chemiluminescence: This is considered the gold-standard for real-time, direct quantification of NO. It is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon decaying to its ground state. The intensity of the emitted light is directly proportional to the NO concentration. This method is highly sensitive and specific for NO.
-
Electrochemical Sensors (Amperometry): NO-selective electrodes allow for real-time, continuous measurement of NO concentrations in solution. These sensors typically consist of a working electrode coated with an NO-permeable membrane and a catalyst that promotes the oxidation or reduction of NO, generating a current that is proportional to the NO concentration.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is the most reliable method for the direct detection and quantification of paramagnetic species, including the free radical NO. To enhance sensitivity and stability for biological samples, spin-trapping agents are used to form a stable paramagnetic adduct with NO, which can then be detected by EPR.
Indirect Measurement Techniques:
-
Griess Assay: This is the most common colorimetric method for the indirect measurement of NO. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay involves a diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this compound is measured spectrophotometrically and is proportional to the nitrite concentration.
-
Measurement of Cyclic Guanosine Monophosphate (cGMP): Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Therefore, measuring the intracellular levels of cGMP using techniques like enzyme-linked immunosorbent assays (ELISAs) can serve as an indirect indicator of NO bioactivity.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological effects of this compound, indicative of its nitric oxide-releasing properties.
| Parameter | Cell Line | Concentration | Result | Reference |
| IC₅₀ for Cell Growth Inhibition (24h) | HT-29 Human Colon Cancer Cells | 95 ± 5 µM | This compound (NO-naproxen) | [1] |
| 2800 ± 210 µM | Naproxen | [1] |
Experimental Protocols
Protocol 1: Indirect Measurement of Nitric Oxide Release using the Griess Assay
Objective: To quantify the amount of nitrite, a stable metabolite of nitric oxide, released from this compound in a cell-free or cell culture system.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample Preparation:
-
Cell-Free System: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in PBS (pH 7.4).
-
Cell Culture System: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound.
-
-
Incubation: Incubate the solutions or the cell cultures for a predetermined time (e.g., 24 hours) at 37°C.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting the stock solution in the same buffer or medium used for the samples.
-
-
Griess Reaction:
-
Transfer 50 µL of each sample supernatant and standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium/buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Direct Measurement of Nitric Oxide Release using an Electrochemical Sensor
Objective: To directly and in real-time measure the release of nitric oxide from this compound in an aqueous solution.
Materials:
-
This compound
-
Calibrated Nitric Oxide Sensor and Meter
-
Reaction Vessel (e.g., a small beaker or culture dish)
-
Stir plate and stir bar
-
Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated
-
Nitrogen (N₂) gas source
Procedure:
-
System Setup:
-
Calibrate the NO sensor according to the manufacturer's instructions, typically using a standard NO donor solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP).
-
Add a known volume of deoxygenated PBS to the reaction vessel and place it on the stir plate.
-
Bubble N₂ gas through the buffer for at least 30 minutes to remove dissolved oxygen, which can react with NO.
-
-
Baseline Measurement:
-
Place the calibrated NO sensor into the buffer and allow the reading to stabilize to obtain a baseline measurement.
-
-
Initiation of Measurement:
-
Prepare a concentrated stock solution of this compound.
-
Inject a small volume of the this compound stock solution into the reaction vessel to achieve the desired final concentration.
-
-
Data Acquisition:
-
Record the sensor's output (current in picoamperes or nanoamperes) over time. The software accompanying the sensor will typically convert this to NO concentration (in nM or µM).
-
-
Data Analysis:
-
Plot the NO concentration as a function of time to obtain the release profile of this compound.
-
From this profile, parameters such as the peak NO concentration, the time to reach the peak, and the duration of NO release can be determined.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism and NO Release
This compound is a prodrug that, upon absorption, is metabolized to release naproxen and a nitric oxide-donating moiety.[1] This process is fundamental to its dual mechanism of action.
Caption: Metabolic activation of this compound.
NO-Mediated Signaling Pathway
The released nitric oxide from this compound activates the soluble guanylate cyclase (sGC) pathway, leading to a cascade of downstream effects.[2][3]
Caption: NO/cGMP signaling pathway.
Experimental Workflow for Measuring NO Release
A generalized workflow for quantifying nitric oxide release from this compound involves several key stages, from sample preparation to data analysis.
Caption: Workflow for NO release measurement.
References
Troubleshooting & Optimization
troubleshooting naproxcinod analytical assay interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical assay of naproxcinod.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound and its active metabolite, naproxen, using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing peak fronting for my this compound or naproxen peak?
Answer:
Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Overload: Injecting too much sample can saturate the column.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted peak.
-
Column Temperature: A low column temperature can sometimes contribute to poor peak shape.
-
Solution: Increase the column temperature in small increments.[1]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
Solution: Replace the column with a new one of the same type.[1]
-
Question: What is causing peak tailing for my this compound or naproxen peak?
Answer:
Peak tailing, characterized by a trailing edge of the peak, is a common issue in HPLC. Here are the primary causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Column Contamination: Contaminants from previous injections can interact with the analyte.
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound or naproxen, it can lead to inconsistent ionization and peak tailing.[6]
-
Solution: Adjust the pH of the mobile phase.[1]
-
Question: My retention times for this compound and naproxen are shifting. What should I do?
Answer:
Retention time shifts can compromise the reliability of your assay. Consider the following potential causes:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. Degas the mobile phase before use.[1]
-
-
Fluctuations in Column Temperature: Inconsistent column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Question: I am experiencing ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds interfere with the ionization of the target analyte, leading to reduced signal intensity.[7][8] Here’s how to address it:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the interfering compounds from this compound.
-
Solution: Modify the gradient elution profile, change the mobile phase composition, or try a different stationary phase to improve resolution.[7]
-
-
Enhance Sample Preparation: Endogenous matrix components are a major source of ion suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.
-
Solution: Dilute the sample extract before injection. Be mindful that this will also reduce the concentration of your analyte, so ensure your assay has sufficient sensitivity.[8]
-
-
Change Ionization Source or Polarity:
-
Solution: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to ion suppression.[8] Alternatively, switching the polarity (positive to negative or vice versa) may help if the interfering compounds ionize in a different mode than this compound.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound and its active metabolite, naproxen, in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[9]
Q2: What are the main metabolites of this compound that could potentially interfere with the assay?
A2: this compound is a prodrug that is rapidly metabolized to naproxen and a nitric oxide-donating moiety.[1] The primary metabolite of concern is naproxen itself. Another significant metabolite of naproxen is 6-O-desmethylnaproxen.[10][11] Your analytical method should be able to resolve this compound from naproxen and 6-O-desmethylnaproxen to ensure accurate quantification.
Q3: What are some common excipients in pharmaceutical formulations that might interfere with the analysis?
A3: Excipients are inactive ingredients in a drug formulation. While many are designed to not interfere with analysis, some can. For example, polyethylene glycol (PEG) and polysorbates (e.g., Tween 80) are known to cause ion suppression in LC-MS analysis. Fillers like lactose or starch are less likely to interfere with UV detection in HPLC as they generally do not have strong chromophores.[10]
Q4: How can I ensure the stability of this compound in my samples during preparation and analysis?
A4: this compound can be susceptible to degradation, particularly in acidic and basic conditions.[12] To ensure stability:
-
Keep samples on ice or at refrigerated temperatures during processing.
-
Avoid prolonged exposure to strong acids or bases.
-
For long-term storage, keep samples frozen at -20°C or -80°C.
-
Perform stability studies by subjecting samples to different conditions (e.g., freeze-thaw cycles, short-term benchtop stability) to assess degradation.[13]
Data Presentation
Table 1: Comparison of HPLC Methods for Naproxen Analysis
| Parameter | Method 1 | Method 2[14] | Method 3[15] |
| Column | C18 | Xterra C18 (4.6x150mm, 5µm) | Ace C18 |
| Mobile Phase | 50 mM Sodium Phosphate Buffer (pH 7.8): Acetonitrile (70:30) | Methanol: Phosphate Buffer (pH 4.0) (35:65) | 20 mM Phosphate Buffer (pH 7) + 0.1% TFA: Acetonitrile (65:35) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 230 nm | UV at 290 nm | UV Detection |
| Retention Time | ~8.18 min | ~4.8 min | ~5.2 min |
Table 2: LC-MS/MS Method Parameters for Naproxen and 6-O-desmethylnaproxen Analysis in Saliva[11]
| Parameter | Value |
| Column | Shim-Pack XR-ODS (75x2.0 mm) with C18 pre-column |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Not Specified |
| Run Time | 5 min |
Experimental Protocols
Representative HPLC-UV Protocol for Naproxen
This protocol is a general representation based on published methods.[14][15]
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and methanol (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the naproxen peak based on the peak area by comparing it to a standard curve prepared with known concentrations of naproxen.
-
Representative LC-MS/MS Protocol for this compound and Naproxen
This protocol is a generalized procedure based on typical LC-MS/MS methods for small molecules.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion -> Product ion (specific m/z values to be determined).
-
Naproxen: Precursor ion -> Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion -> Product ion.
-
-
Optimize collision energy and other MS parameters for each analyte.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for analytical interference.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. providiongroup.com [providiongroup.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijcap.in [ijcap.in]
- 11. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]
- 12. academic.oup.com [academic.oup.com]
- 13. impactfactor.org [impactfactor.org]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Animal Models for Naproxcinod Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of naproxcinod. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its dual mechanism of action influence animal model selection?
A1: this compound is a cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug. It is a derivative of naproxen, a traditional nonsteroidal anti-inflammatory drug (NSAID), but is engineered to also release nitric oxide (NO).[1] This dual mechanism aims to retain the anti-inflammatory and analgesic effects of naproxen while mitigating the gastrointestinal and cardiovascular side effects associated with COX inhibition.[1] When selecting an animal model, it is crucial to consider endpoints that can assess both the anti-inflammatory/analgesic efficacy and the potential NO-mediated effects on blood pressure and gastric mucosa.
Q2: What are the most common animal models used for this compound research?
A2: The most frequently cited animal models for this compound and other NSAIDs include:
-
Rodent models of inflammation: Carrageenan-induced paw edema in rats is a widely used model for acute inflammation.[1][2][3][4]
-
Rodent models of pain: The acetic acid-induced writhing test in mice is a common method to assess peripheral analgesic activity.[5]
-
Disease-specific models: The mdx mouse model of Duchenne muscular dystrophy (DMD) has been used to evaluate the long-term efficacy of this compound on muscle inflammation and function.[6][7]
Q3: What were the key findings from preclinical animal studies of this compound?
A3: Preclinical studies in animal models generally demonstrated that this compound possessed similar anti-inflammatory and analgesic properties to its parent compound, naproxen.[1] Notably, these studies often indicated a better safety profile, particularly concerning gastrointestinal protection.[1] In the mdx mouse model of DMD, long-term treatment with this compound showed significant improvements in skeletal and cardiac muscle function and a reduction in inflammation.[6][7]
Q4: Why did this compound fail to gain FDA approval despite promising preclinical data?
A4: The discrepancy between preclinical and clinical data, particularly regarding cardiovascular and gastrointestinal safety, was a major factor. While animal studies suggested a favorable safety profile, the FDA advisory committee was not convinced that the clinical trial data adequately demonstrated a significant advantage over existing NSAIDs to outweigh potential risks.[8] There was a lack of long-term cardiovascular safety data and concerns about gastrointestinal bleeding in the clinical trials.[8] This highlights the translational gap between animal models and human outcomes, a critical consideration for researchers in this field.
Troubleshooting Guides
Issue 1: Inconsistent or non-significant anti-inflammatory effects in the carrageenan-induced paw edema model.
-
Possible Cause: Timing of drug administration and measurement.
-
Troubleshooting Tip: Ensure that this compound is administered at an appropriate time before the carrageenan injection to allow for absorption and metabolism. The peak anti-inflammatory effect of NSAIDs in this model is typically observed within 3-5 hours post-carrageenan injection.[9] Consider a time-course experiment to determine the optimal window for your specific lab conditions.
-
-
Possible Cause: Inadequate dose.
-
Troubleshooting Tip: Review the literature for effective dose ranges of this compound and naproxen in rats. A dose-response study may be necessary to establish the optimal dose for your experiment.
-
-
Possible Cause: Improper carrageenan injection.
-
Troubleshooting Tip: Ensure the carrageenan solution is properly prepared and injected into the sub-plantar tissue of the rat's paw. Inconsistent injection volume or location can lead to high variability in the inflammatory response.
-
Issue 2: High variability in the acetic acid-induced writhing test.
-
Possible Cause: Subjective counting of writhes.
-
Troubleshooting Tip: Have two independent and blinded observers count the writhes. A clear definition of a "writhe" (e.g., a wave of contraction of the abdominal muscles followed by extension of the hind limbs) should be established before the experiment.[5]
-
-
Possible Cause: Stress-induced analgesia in the animals.
-
Troubleshooting Tip: Acclimate the mice to the experimental room and handling procedures for several days before the experiment. Minimize noise and other stressors on the day of the experiment.
-
Issue 3: Lack of observed cardiovascular benefits (e.g., blood pressure reduction) in animal models compared to naproxen.
-
Possible Cause: The animal model is not sensitive enough to detect small changes in blood pressure.
-
Troubleshooting Tip: Consider using a more sophisticated model of hypertension or cardiovascular disease. Telemetry-based blood pressure monitoring in conscious, unrestrained animals will provide more accurate and reliable data than tail-cuff measurements.
-
-
Possible Cause: The NO-donating effect is not pronounced at the tested dose.
-
Troubleshooting Tip: Measure markers of NO signaling, such as cGMP levels in tissues, to confirm the biological activity of the NO-donating moiety of this compound at the administered dose.
-
Issue 4: Discrepancy between your findings and published preclinical data.
-
Possible Cause: Differences in experimental protocols.
-
Troubleshooting Tip: Carefully compare your protocol with the published methods, paying close attention to animal strain, age, sex, drug formulation and route of administration, and timing of assessments.
-
-
Possible Cause: The "translational gap".
-
Troubleshooting Tip: Acknowledge the inherent limitations of animal models in predicting human responses.[8] Consider incorporating multiple models and endpoints to build a more robust preclinical data package. Be critical of the translatability of your chosen model to the human condition you are aiming to treat.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Species | This compound Dose | Comparator | Key Findings | Reference |
| Duchenne Muscular Dystrophy | Mouse (mdx) | 10, 21, and 41 mg/kg/day (in food for 9 months) | Prednisolone (0.9 mg/kg/day) | Improved hindlimb grip strength and cardiac function, reduced inflammation. | [6][7] |
| Duchenne Muscular Dystrophy | Mouse (mdx) | 30 mg/kg (in diet for 6 months) | Naproxen (20 mg/kg) | Improved skeletal muscle force and resistance to fatigue, reduced inflammation and fibrosis. | |
| Carrageenan-Induced Paw Edema | Rat | Not specified | Not specified | Reduced paw edema. | [1] |
| Acetic Acid-Induced Writhing | Mouse | Not specified | Not specified | Reduced number of writhes. |
Table 2: Comparison of Blood Pressure Effects in Preclinical vs. Clinical Studies
| Study Type | Population | This compound Treatment | Comparator Treatment | Effect on Systolic Blood Pressure | Reference |
| Preclinical (mdx mouse) | Dystrophic mice | 21 mg/kg/day | Vehicle | Significant improvement (reduction) | [6] |
| Clinical Trial (Osteoarthritis) | Human Patients | 375 mg and 750 mg twice daily | Naproxen 500 mg twice daily | Similar to placebo | [10] |
| Clinical Trial (Osteoarthritis) | Human Patients | 375 mg and 750 mg twice daily | Placebo | No significant difference | [10] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
This compound and vehicle control.
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle control orally or via the desired route.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[3][9]
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
This compound and vehicle control.
-
Acetic acid (0.6% v/v in distilled water).
-
Observation chambers.
-
-
Procedure:
-
Divide the mice into groups and administer this compound or vehicle control orally or intraperitoneally.
-
After a set absorption time (e.g., 30-60 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.[5]
-
Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.
-
3. Mdx Mouse Model for Duchenne Muscular Dystrophy
-
Animals: Male mdx mice and wild-type controls (e.g., C57BL/10ScSn).
-
Materials:
-
This compound formulated in the animal chow.
-
Equipment for functional assessment (e.g., grip strength meter, running wheel/treadmill).
-
Equipment for cardiac function assessment (e.g., echocardiography).
-
-
Procedure (Long-term study example):
-
Begin treatment at a young age (e.g., 4 weeks).
-
Administer this compound mixed in the chow at the desired daily dose.[6][7]
-
Monitor body weight regularly.
-
Perform functional assessments at regular intervals (e.g., monthly). This can include grip strength tests and voluntary wheel running or forced treadmill exercise.[6][7][11][12]
-
At the end of the study, perform terminal assessments such as in-situ muscle force measurements, echocardiography for cardiac function, and histological analysis of muscle tissue for inflammation and fibrosis.
-
Mandatory Visualizations
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Mitigating Off-Target Effects of Naproxcinod in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of naproxcinod in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) classified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donator (CINOD).[1][2] It is a derivative of naproxen.[1] Its primary mechanisms of action are:
-
COX Inhibition: Like its parent compound naproxen, this compound inhibits COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Nitric Oxide (NO) Donation: this compound releases nitric oxide, which is intended to counteract the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1][2]
Q2: What are the main off-target effects of this compound in cell culture?
The primary off-target effects of this compound stem from its NO-donating properties. When studying the specific effects of COX inhibition, the release of NO can influence several other signaling pathways, leading to confounding results. These off-target effects include:
-
Activation of the NO/cGMP signaling pathway: NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[3][4] This can, in turn, activate cGMP-dependent protein kinases (PKG) and modulate various cellular processes.[3][4]
-
S-nitrosylation of proteins: NO can covalently modify cysteine residues in proteins, a post-translational modification known as S-nitrosylation. This can alter the function of proteins such as NF-κB and caspases.
-
Induction of unexpected apoptosis or cytotoxicity: High concentrations of NO can induce programmed cell death (apoptosis) in some cell types.[4][5][6]
Q3: How can I differentiate between the COX-inhibitory and NO-donating effects of this compound in my experiments?
To dissect the distinct effects of COX inhibition and NO donation, a well-designed set of experimental controls is crucial. This typically involves comparing the effects of:
-
This compound: The compound with dual activity.
-
Naproxen: The parent NSAID without the NO-donating moiety. This control allows you to isolate the effects of COX inhibition alone.
-
A specific NO donor (e.g., SNAP, GSNO): This control helps to identify the effects of NO donation in the absence of COX inhibition.
-
Vehicle control: To account for any effects of the solvent used to dissolve the compounds.
Additionally, using specific inhibitors for the NO signaling pathway can help to confirm that an observed effect is indeed NO-mediated.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Effect) | Recommended Solution |
| Unexpected changes in cell signaling pathways unrelated to prostaglandin synthesis (e.g., activation of PKG, altered phosphorylation of downstream targets). | Activation of the NO/cGMP pathway by the released nitric oxide. | - Use an inhibitor of soluble guanylate cyclase (sGC) such as ODQ (1H-[7][8][9]oxadiazolo[4,3-a]quinoxalin-1-one) .[10][11][12][13] - Use a protein kinase G (PKG) inhibitor like KT 5823 or Rp-8-Br-PET-cGMPS .[2][14][15] - Include naproxen as a control to observe effects of COX inhibition alone. |
| Unexplained cell death or apoptosis, especially at higher concentrations of this compound. | NO-induced apoptosis. Excessive NO can be cytotoxic.[4][5][6] | - Reduce the concentration of this compound. - Use a nitric oxide scavenger such as carboxy-PTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) .[16][17][18][19] Caution: carboxy-PTIO can have paradoxical effects in some systems.[20][21] - Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Alterations in gene expression or protein function related to NF-κB or caspase activity. | S-nitrosylation of these proteins by NO, which can modulate their activity. | - Use an NO scavenger like carboxy-PTIO .[16][17][18][19] - Include appropriate controls (naproxen, NO donor) to isolate the NO-mediated effects. - Consider performing a biotin-switch assay to detect S-nitrosylated proteins.[7][8][9][22][23] |
| Difficulty replicating results or high variability between experiments. | The release of NO from this compound can be influenced by components in the cell culture medium, leading to inconsistent NO concentrations. | - Prepare fresh solutions of this compound for each experiment. - Ensure consistent cell culture conditions (media composition, pH, cell density). - Consider direct measurement of NO levels in the culture medium if feasible. |
Quantitative Data Summary
The following tables summarize key quantitative data for compounds relevant to mitigating this compound's off-target effects.
Table 1: Inhibitors of the NO/cGMP Signaling Pathway
| Inhibitor | Target | Typical Working Concentration (in vitro) | Reference(s) |
| ODQ | Soluble Guanylate Cyclase (sGC) | 10 - 50 µM | [12] |
| KT 5823 | Protein Kinase G (PKG) | 0.1 - 1 µM (IC50 ~60 nM in some cells) | [14][24] |
| Rp-8-Br-PET-cGMPS | Protein Kinase G (PKG) | Varies by cell type and experimental conditions. | [2] |
Table 2: Nitric Oxide Scavenger
| Scavenger | Mechanism of Action | Typical Working Concentration (in vitro) | Reference(s) |
| Carboxy-PTIO | Reacts with NO to form NO2. | 100 - 200 µM | [19] |
Experimental Protocols
Protocol 1: Differentiating COX-Inhibition from NO-Donating Effects
Objective: To determine if an observed cellular response to this compound is due to its COX-inhibitory activity, its NO-donating properties, or a combination of both.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups in fresh cell culture medium:
-
Vehicle Control (e.g., DMSO)
-
This compound (at desired concentration)
-
Naproxen (at a concentration equimolar to the naproxen component of this compound)
-
NO Donor (e.g., SNAP at a concentration that releases a comparable amount of NO to this compound, if known)
-
This compound + ODQ (to block the cGMP pathway)
-
This compound + carboxy-PTIO (to scavenge NO)
-
-
Incubation: Treat the cells for the desired experimental duration.
-
Assay: Perform the relevant cellular or molecular assay (e.g., measure prostaglandin levels, assess cell viability, analyze protein phosphorylation).
-
Analysis: Compare the results between the different treatment groups.
Protocol 2: Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of this compound on the production of cGMP.
Methodology:
-
Cell Treatment: Treat cells with this compound, naproxen, an NO donor, and a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells using a buffer compatible with the chosen cGMP detection method.
-
cGMP Quantification: Measure cGMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).[3][25][26] Follow the manufacturer's instructions for the chosen kit.
-
Data Normalization: Normalize the cGMP concentrations to the total protein concentration of each sample.
Protocol 3: Detection of Protein S-Nitrosylation (Biotin-Switch Assay)
Objective: To determine if this compound treatment leads to the S-nitrosylation of specific proteins.
Methodology:
This is a simplified overview of the biotin-switch technique.[7][8][9][22][23]
-
Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate - MMTS) to protect free cysteine residues.
-
Reduction of S-Nitrosothiols: Specifically reduce the S-nitrosylated cysteines to free thiols using ascorbate.
-
Biotinylation: Label the newly formed free thiols with a biotinylating agent (e.g., biotin-HPDP).
-
Protein Enrichment: Use streptavidin-agarose beads to pull down the biotinylated (and therefore originally S-nitrosylated) proteins.
-
Detection: Elute the captured proteins and identify them by Western blotting for a specific protein of interest or by mass spectrometry for a proteomic approach.
Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Protein Kinase G Inhibitors Products: R&D Systems [rndsystems.com]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Nitric oxide triggers programmed cell death (apoptosis) of adult rat ventricular myocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols-for-the-detection-of-s-glutathionylated-and-s-nitrosylated-proteins-in-situ - Ask this paper | Bohrium [bohrium.com]
- 8. Immunofluorescent Detection of S-nitrosoproteins in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sfrbm.org [sfrbm.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Naproxcinod vs. Diclofenac in the Management of Osteoarthritis
An Indirect Comparative Analysis of Efficacy and Safety Profiles for Researchers and Drug Development Professionals
While direct head-to-head clinical trials between naproxcinod and diclofenac are not available in published literature, this guide provides a comprehensive indirect comparison by leveraging data from separate clinical trials and meta-analyses. By using naproxen, the parent compound of this compound, as a common comparator, we can draw valuable insights into the relative performance of these two nonsteroidal anti-inflammatory drugs (NSAIDs) in the treatment of osteoarthritis (OA).
Executive Summary
This compound, a cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug, was developed to provide comparable analgesic and anti-inflammatory efficacy to traditional NSAIDs like naproxen, but with a potentially improved safety profile, particularly concerning blood pressure and gastrointestinal events. Diclofenac is a widely used NSAID known for its potent anti-inflammatory effects. This guide synthesizes clinical trial data for this compound and meta-analysis data for diclofenac to offer a comparative perspective on their efficacy and safety.
Efficacy in Osteoarthritis
The efficacy of this compound has been evaluated in a series of Phase III clinical trials (studies 301, 302, and 303) in patients with osteoarthritis of the knee and hip. The primary endpoints in these studies were the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and function subscales, and the patient's overall rating of disease status.
A network meta-analysis of 176 studies provides comparative efficacy data for diclofenac against other NSAIDs, including naproxen.[1][2]
Table 1: Efficacy in Osteoarthritis (Indirect Comparison)
| Parameter | This compound (750 mg twice daily) | Diclofenac (150 mg/day) | Naproxen (1000 mg/day) | Placebo |
| Change from Baseline in WOMAC Pain Score (100 mm VAS) | -31.3 mm[3] | Likely more effective than naproxen[1][2] | -24.31 mm[4] | -20.4 mm[3] |
| Change from Baseline in WOMAC Function Score (100 mm VAS) | -27.8 mm[3] | Mostly comparable to other treatments[1] | -21.67 mm[4] | -14.9 mm[3] |
| Patient's Overall Rating of Disease Status (Likert Scale) | 1.00[3] | Likely more effective or comparable to other treatments[1] | 0.82[4] | 0.49[3] |
Note: Data for this compound and naproxen are from separate clinical trials and are not from a direct head-to-head study with diclofenac. The diclofenac data is from a network meta-analysis.
Safety Profile: A Focus on Cardiovascular and Gastrointestinal Systems
A key differentiator for this compound is its potential for a more favorable safety profile due to its nitric oxide-donating moiety.
Cardiovascular Safety: Blood Pressure Effects
Clinical trials have consistently demonstrated that this compound has a neutral effect on blood pressure, similar to placebo, whereas traditional NSAIDs like naproxen can cause an increase in systolic blood pressure.[5][6]
Table 2: Change in Systolic Blood Pressure (SBP) from Baseline
| Treatment Group | Mean Change in SBP (mmHg) | Reference |
| This compound (750 mg twice daily) | -0.4 | [6] |
| Naproxen (500 mg twice daily) | +1.4 | [6] |
| Placebo | 0.0 | [6] |
In a study of hypertensive patients, the increase in 24-hour average SBP was lower for this compound compared to naproxen.[7]
Gastrointestinal Safety
While direct comparative data for this compound and diclofenac on gastrointestinal outcomes is limited, the nitric oxide-donating component of this compound is intended to protect the gastrointestinal mucosa. Meta-analyses comparing diclofenac and naproxen indicate that major upper gastrointestinal events are lower with diclofenac compared to naproxen.[1][2] However, both carry a risk of gastrointestinal complications.[8]
Experimental Protocols
This compound Phase III Clinical Trial Program (e.g., Study 302)
-
Study Design: A 53-week, randomized, double-blind, parallel-group, multicenter study.[3][9]
-
Patient Population: Patients aged 40 years or older with a diagnosis of primary osteoarthritis of the knee.[9]
-
Interventions: Patients were randomized to receive this compound (375 mg or 750 mg twice daily), naproxen (500 mg twice daily), or placebo (for the first 13 weeks) twice daily.[3]
-
Efficacy Endpoints: The co-primary efficacy endpoints were the change from baseline in the WOMAC pain and function subscales and the patient's overall rating of disease status at week 13.[3]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs (including blood pressure), and physical examinations throughout the study.[10]
Diclofenac vs. Naproxen (Network Meta-analysis Methodology)
-
Study Design: A systematic literature review and Bayesian network meta-analysis of randomized controlled trials.[1]
-
Data Sources: Medline and EMBASE databases were searched for randomized controlled trials comparing the efficacy and safety of various NSAIDs, including diclofenac and naproxen, in patients with osteoarthritis or rheumatoid arthritis.[1]
-
Efficacy Outcomes: Pain relief (measured by visual analogue scale - VAS), physical functioning (WOMAC), and patient global assessment.[1]
-
Safety Outcomes: Major cardiovascular events, major upper gastrointestinal events, and withdrawals due to adverse events.[1]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and diclofenac are visualized below.
Caption: this compound's dual mechanism of action.
Caption: Diclofenac's primary and potential secondary mechanisms.
Conclusion
This indirect comparison suggests that this compound offers comparable efficacy to naproxen in managing the signs and symptoms of osteoarthritis, with the added potential benefit of a neutral effect on blood pressure. The network meta-analysis data indicates that diclofenac may have a superior pain relief profile compared to naproxen. However, it is also associated with cardiovascular risks.[8] For researchers and drug development professionals, the development of CINODs like this compound represents a significant step towards creating NSAIDs with an improved safety profile, particularly for patients with or at risk of hypertension. The choice between these agents in a clinical setting would require careful consideration of an individual patient's efficacy needs and their cardiovascular and gastrointestinal risk factors.
References
- 1. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and effects on blood pressure of this compound 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cyclooxygenase inhibiting nitric oxide donator this compound versus naproxen on systemic blood pressure in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on blood pressure in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Pressure Effects of this compound in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and safety of this compound in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Naproxcinod's Blood Pressure-Lowering Effect: A Comparative Analysis
A comprehensive review of the clinical evidence demonstrates that naproxcinod, a first-in-class Cyclooxygenase-Inhibiting Nitric Oxide Donator (CINOD), exhibits a more favorable blood pressure profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen. This guide provides a detailed comparison of this compound and its alternatives, supported by experimental data from pivotal clinical trials, and elucidates the physiological mechanisms underpinning its differentiated cardiovascular effects.
This compound was developed to provide the analgesic and anti-inflammatory efficacy of a traditional NSAID while mitigating the well-documented adverse cardiovascular effects, particularly the elevation of blood pressure, associated with this class of drugs.[1][2] Its unique mechanism of action, which combines cyclooxygenase (COX) inhibition with nitric oxide (NO) donation, is central to its distinct pharmacological profile.[1][2]
Comparative Efficacy on Blood Pressure: A Quantitative Overview
Clinical trials have consistently demonstrated that this compound has a neutral or even slightly blood pressure-lowering effect compared to the hypertensive effects often observed with naproxen. The following tables summarize the key quantitative data from major clinical studies.
| Study | Treatment Group | Mean Change from Baseline in 24-hour Systolic Blood Pressure (SBP) in mm Hg | Mean Change from Baseline in 24-hour Diastolic Blood Pressure (DBP) in mm Hg |
| ABPM Study in Hypertensive Patients | This compound 750 mg twice daily | +2.0 | +0.2 |
| Naproxen 500 mg twice daily | +3.7 | +2.0 | |
| Pivotal Trial 301 (13 weeks) | This compound 750 mg twice daily | -0.4 (vs. placebo) | Not Reported |
| Naproxen 500 mg twice daily | +1.4 (vs. placebo) | Not Reported | |
| Pivotal Trial 302 (26 weeks) | This compound 750 mg twice daily | -2.9 (vs. naproxen) | -1.8 (vs. naproxen) |
| This compound 375 mg twice daily | -1.8 (vs. naproxen) | -1.6 (vs. naproxen) | |
| Pivotal Trial 303 (13 weeks) | This compound 750 mg twice daily | Similar to placebo | Similar to placebo |
| Naproxen 500 mg twice daily | Greater increase than placebo | Greater increase than placebo |
Table 1: Summary of Mean Changes in 24-hour Ambulatory and Office Blood Pressure from Baseline in Key Clinical Trials.[2][3]
In-Depth Look at Experimental Protocols
The validation of this compound's blood pressure-sparing effects has been established through rigorously designed clinical trials. The following sections detail the methodologies employed in these key studies.
Pivotal Clinical Trials (301, 302, and 303)
These large-scale, multicenter, randomized, double-blind, placebo- and active-controlled studies were designed to evaluate the efficacy and safety of this compound in patients with osteoarthritis of the knee and hip.[1][4][5][6]
-
Patient Population: The studies enrolled patients aged 40 years and older with a diagnosis of primary osteoarthritis of the knee or hip who were chronic users of NSAIDs or acetaminophen.[5][6] Key exclusion criteria included uncontrolled hypertension or diabetes, and a recent history of gastrointestinal ulceration or bleeding.[5][6]
-
Treatment Arms: Patients were randomized to receive this compound (375 mg or 750 mg twice daily), naproxen (500 mg twice daily), or placebo for durations ranging from 13 to 53 weeks.[1][4][6]
-
Blood Pressure Assessment: In-office blood pressure was the primary method of assessment in these trials. Measurements were taken at baseline and at specified follow-up visits. Standardized procedures were followed, including a period of rest for the patient before measurement and the use of a calibrated sphygmomanometer. Office blood pressure readings were typically obtained 2-4 hours after the morning dose.[2]
Ambulatory Blood Pressure Monitoring (ABPM) Study
A dedicated crossover study was conducted to specifically characterize the 24-hour blood pressure profile of this compound compared to naproxen in hypertensive patients.[3][7][8]
-
Study Design: This was an 8-week, double-blind, randomized, crossover study.[3][7]
-
Patient Population: The study enrolled 131 hypertensive patients aged 50 to 74 years.[7][8]
-
Treatment Protocol: Patients received this compound 750 mg twice daily or naproxen 500 mg twice daily for 14-day periods, separated by a 14-day placebo washout period.[3]
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM was performed at the beginning and end of each active treatment period.[3][7] The monitoring was conducted using a validated device programmed to record blood pressure at regular intervals, typically every 15-30 minutes during the daytime and every 30-60 minutes during the nighttime.[9] A valid 24-hour recording required a minimum number of successful readings during both the awake and sleep periods.[10]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway involved in this compound's blood pressure-lowering effect and the typical workflow of the clinical trials.
Figure 1: this compound's dual mechanism of action and the nitric oxide signaling pathway leading to vasodilation.
Figure 2: A generalized workflow for the clinical trials evaluating the blood pressure effects of this compound.
Conclusion
The body of clinical evidence strongly supports the validation of this compound's blood pressure-lowering or neutral effect compared to traditional NSAIDs like naproxen. This favorable cardiovascular profile is attributed to its unique nitric oxide-donating moiety, which counteracts the vasoconstrictive effects of COX inhibition. For researchers and drug development professionals, this compound represents a significant advancement in the development of safer anti-inflammatory and analgesic therapies, particularly for patient populations at increased cardiovascular risk.
References
- 1. This compound (HCT 3012) - COX-Inhibiting Nitric Oxide-Donator - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Blood Pressure Effects of this compound in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Blood pressure effects of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Naproxcinod: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Naproxcinod, a nitric oxide-donating derivative of naproxen. The following procedures are based on available safety data and general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
While a Safety Data Sheet (SDS) for this compound from AbMole BioScience classifies it as not a hazardous substance or mixture, it is imperative to handle all chemical compounds with care.[1] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Key Handling and Storage Recommendations:
| Precaution | Specification | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. | AbMole BioScience |
| Ventilation | Handle in a well-ventilated area to avoid inhalation of any dust or aerosols. | AbMole BioScience |
| Storage | Store in a tightly sealed container in a cool, dry place. | AbMole BioScience |
Step-by-Step Disposal Procedure for this compound
In the absence of specific disposal instructions in the available Safety Data Sheet, the following procedure is recommended based on general guidelines for non-hazardous pharmaceutical waste.
-
Do Not Dispose Down the Drain: As a general rule for all pharmaceuticals, avoid disposing of this compound down the sink or toilet. This prevents the potential for aquatic contamination and the entry of chemical compounds into the water supply.
-
Render the Compound Unusable: To prevent accidental ingestion or misuse, it is a best practice to denature the compound before disposal. This can be achieved by:
-
Removing the this compound from its original container.
-
Mixing it with an inert and undesirable substance such as cat litter, used coffee grounds, or dirt. This makes the compound unpalatable and less likely to be scavenged.
-
-
Contain and Seal: Place the mixture in a sealable plastic bag or a sealed container to prevent leakage.
-
Dispose in Municipal Solid Waste: The sealed container can then be disposed of in the regular laboratory or municipal solid waste stream.
-
Decontaminate Empty Containers: Before recycling or disposing of the original this compound container, ensure it is thoroughly decontaminated. Remove or obscure all labeling to protect confidential information.
Experimental Protocols Referenced
No specific experimental protocols for the disposal of this compound were cited in the available safety data. The recommended procedure is based on established best practices for the disposal of non-hazardous pharmaceutical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
